molecular formula C22H19ClN4OS B3013172 4-(((4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)-2-(4-chlorophenyl)-5-methyloxazole CAS No. 1112383-70-6

4-(((4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)-2-(4-chlorophenyl)-5-methyloxazole

Cat. No.: B3013172
CAS No.: 1112383-70-6
M. Wt: 422.93
InChI Key: HZMBYYGONYJKTC-UHFFFAOYSA-N
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Description

The compound 4-(((4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)-2-(4-chlorophenyl)-5-methyloxazole is a heterocyclic molecule featuring a 1,2,4-triazole core linked via a thioether bridge to a 5-methyloxazole ring. Its structure includes a 4-chlorophenyl group at position 2 of the oxazole and an allyl substituent on the triazole ring.

Properties

IUPAC Name

2-(4-chlorophenyl)-5-methyl-4-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4OS/c1-3-13-27-20(16-7-5-4-6-8-16)25-26-22(27)29-14-19-15(2)28-21(24-19)17-9-11-18(23)12-10-17/h3-12H,1,13-14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMBYYGONYJKTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NN=C(N3CC=C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features

The target compound shares structural motifs with several derivatives of 1,2,4-triazoles and oxazoles. Key comparisons include:

Table 1: Substituent Effects on Molecular Conformation
Compound Core Structure Substituents Structural Notes
Target Compound 1,2,4-Triazole + Oxazole Allyl (triazole), 4-chlorophenyl (oxazole), methyl (oxazole) Thioether linkage may enhance lipophilicity; allyl group introduces flexibility
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4) Thiazole + Triazole + Pyrazole 4-Chlorophenyl, fluorophenyl, methyl triazole Isostructural with Compound 5 (Br vs. Cl); planar conformation except for one fluorophenyl group
S-Alkyl 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol 1,2,4-Triazole Chlorophenyl, pyrrole, S-alkyl Similar triazole core; S-alkylation enhances bioactivity
4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol 1,2,4-Triazole Methoxyphenyl, phenyl Methoxy group increases electron density; thiol group facilitates derivatization

Key Observations :

  • The allyl group in the target compound may improve membrane permeability compared to rigid aromatic substituents (e.g., methoxyphenyl) .
  • The 4-chlorophenyl group is a common feature in antimicrobial agents, as seen in Compound 4 and related derivatives .
  • Isostructural compounds (e.g., Cl vs. Br in Compound 4 and 5) exhibit nearly identical conformations but differ in crystal packing due to halogen size, which could influence solubility .

Key Observations :

  • Recrystallization in dimethylformamide (DMF) for Compounds 4 and 5 highlights the importance of solvent choice in achieving high-purity crystals .
Table 3: Activity Comparison
Compound Reported Bioactivity Mechanism Notes
Target Compound Hypothetical: Antimicrobial, anticancer Chlorophenyl and triazole may target enzymes (e.g., CYP450)
Compound 4 Antimicrobial Chlorophenyl enhances binding to bacterial targets
S-Alkyl Triazole Derivatives Antifungal, molecular docking similarity to drugs S-alkyl chain improves membrane interaction
4-(4-Methoxyphenyl)-5-phenyl Triazole Plant growth regulation Methoxy group modulates auxin-like effects

Key Observations :

  • Allyl substituents, as in the target compound, are less common in literature but may reduce toxicity compared to bulkier aryl groups .

Structural Characterization

Single-crystal X-ray diffraction (SC-XRD) is critical for confirming molecular conformation. Compounds 4 and 5 were analyzed via SC-XRD, revealing two independent molecules per asymmetric unit with slight conformational adjustments for halogen substituents . The target compound’s allyl group may introduce torsional strain, affecting crystal packing compared to halogenated analogs.

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